

Penicillin G potassium combination therapy with probenecid

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Compound Focus: Penicillin G Potassium

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Pharmacokinetic & Efficacy Comparison

The table below summarizes the key experimental findings that demonstrate the enhancement effect of probenecid on penicillin therapy.

Aspect	Experimental Findings with Probenecid	Key Data	Source/Model
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| **Pharmacokinetic Boost** | Significantly increased serum concentrations of Penicillin-V (a closely related oral penicillin). | **Mean difference (95% CI) in serum concentration vs. penicillin alone:**

- **45 min:** 4.32 (3.20–5.32) mg/L (total), 1.15 (0.88–1.42) mg/L (free)
- **180 min:** 2.2 (1.58–3.25) mg/L (total), 0.5 (0.35–0.76) mg/L (free) [1]. | Human randomized crossover study [1] | | **Pharmacodynamic Outcome** | Improved probability of target attainment (PTA) against *Streptococcus pneumoniae*. | Probenecid allowed for a **fourfold increase in the Minimum Inhibitory Concentration (MIC) that could be covered** by the penicillin regimen [1]. | Pharmacokinetic/Pharmacodynamic (PK/PD) modeling based on human study [1] | | **Mechanism of Action** | Inhibits renal organic anion transporters (OATs), reducing tubular secretion of penicillin. | Probenecid coadministration **blocks the renal tubular secretion** of penicillin G, prolonging its elimination and increasing serum concentrations [2] [3]. | Established pharmacological principle, described in drug monographs and PBPK models [4] [2] [3] |

Detailed Experimental Data & Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.

- **Clinical PK Study Design (Penicillin-V & Probenecid):** This was a randomized, open-label, crossover trial in healthy volunteers [1].
 - **Intervention:** Participants received multiple doses of penicillin-V (250 mg, 500 mg, or 750 mg) four times daily, with and without concurrent probenecid (500 mg four times daily) [1].
 - **Sample Collection:** Blood samples were drawn 45 and 180 minutes after an observed dose. Serum was separated and frozen for analysis [1].
 - **Bioanalysis:** Total and free (unbound) concentrations of penicillin-V and probenecid were quantified using a high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) method, considered a gold standard [1].
 - **Data Modeling:** A pharmacokinetic model was developed from the data, which was then used to calculate the Probability of Target Attainment (PTA) against various MICs of *S. pneumoniae* [1].
- **Preclinical Model (Furosemide & Probenecid):** A study in rats provides a validated model for studying OAT-mediated drug interactions, relevant to the penicillin-probenecid mechanism [5].
 - **Dosing:** Rats received an intravenous dose of the OAT substrate furosemide, with or without an oral dose of probenecid (100 mg/kg) [5].
 - **Sample Collection:** Serial blood and urine samples were collected [5].
 - **Bioanalysis:** Concentrations of furosemide and probenecid were determined using a validated LC-MS/MS method. Untargeted metabolomics was also performed on the samples to identify endogenous compounds affected by probenecid [5].

Mechanism of Action: Renal Transporter Inhibition

The synergistic effect of probenecid is not due to a direct antimicrobial action but rather a pharmacokinetic boosting mechanism mediated by specific transporters in the kidneys. The following diagram illustrates this process for penicillin G.

As shown above, Penicillin G is eliminated by active secretion into the urine. This process involves uptake from the blood into the proximal tubule cells primarily via the **Organic Anion Transporters OAT1 and**

OAT3 on the basolateral membrane, followed by efflux into the urine via pumps like MRPs on the apical membrane [4] [6] [5]. **Probenecid competitively inhibits OAT1 and OAT3** [3]. By blocking this primary elimination pathway, probenecid reduces the renal clearance of penicillin, thereby increasing its plasma concentration and prolonging its time in the body [2].

Research Applications and Considerations

- **Utility in Drug Development:** This combination strategy can be used to optimize dosing of existing penicillins, potentially extending their usability against pathogens with elevated MICs. It can also be a tool to combat drug shortages or reduce dosing frequency [1].
- **Safety and Tolerability:** In the recent clinical study, the combination of penicillin-V with probenecid was reported to be safe and well-tolerated in healthy volunteers [1].
- **Regulatory and Clinical Context:** The probenecid-penicillin interaction is a classic example used by regulatory agencies to demonstrate OAT-mediated drug-drug interactions (DDIs) [4]. It is already an established clinical practice in specific contexts, such as the treatment of neurosyphilis and gonorrhea, where probenecid is used to boost the efficacy of the penicillin regimen [3].

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